REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8].[I-].[PH4+].[CH3:13][CH:14]1OC(C)OC(C)O1>I>[CH3:1][C:2]1[NH:3][C:4]([CH2:13][CH3:14])=[C:5]([CH3:10])[C:6]=1[C:7](=[O:9])[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
548 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(C1C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[PH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
I
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 41/2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate the light brown product (385 mg, 58%), m.p. 153°-160° C
|
Type
|
CUSTOM
|
Details
|
then recrystallized from ether (thimble) as grey needles, m.p. 163° C.
|
Type
|
CUSTOM
|
Details
|
after changing to plates at 140°
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C1C(C)=O)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |